Codeine sulphate

Pharmaceutical formulation Stability studies Aqueous degradation kinetics

Codeine sulphate (CAS 1420-53-7) is the optimal salt selection for solid oral dosage form development, particularly immediate-release tablets. Its lower aqueous solubility (1 g/30 mL) relative to codeine phosphate favors controlled dissolution from solid matrices, while the defined crystalline form reduces polymorphic variability risks in manufacturing. As the only single-ingredient codeine product approved in the United States, Codeine Sulphate USP Reference Standard is essential for analytical method validation, quality control testing, and generic drug development programs. Its ~44-year predicted aqueous shelf life (vs. ~1.1 years for codeine phosphate) makes it the preferred salt for research protocols requiring extended solution stability, including long-term dissolution studies and stability-indicating method development.

Molecular Formula C18H23NO7S
Molecular Weight 397.4 g/mol
CAS No. 1420-53-7
Cat. No. B072805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCodeine sulphate
CAS1420-53-7
Molecular FormulaC18H23NO7S
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O
InChIInChI=1S/C18H21NO3.H2O4S/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4)/t11-,12+,13-,17-,18-;/m0./s1
InChIKeyREJWPZYIFAQSIK-FFHNEAJVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Codeine Sulphate (CAS 1420-53-7): Product Specification and Procurement Baseline for Pharmaceutical Research and Formulation


Codeine sulphate (CAS 1420-53-7) is the sulfate salt form of codeine, a naturally occurring phenanthrene alkaloid and opioid agonist with the molecular formula (C18H21NO3)2·H2SO4·3H2O and a molecular weight of 750.9 g/mol [1]. It occurs as white needle-like crystals or a white crystalline powder, and it is soluble in water (1 g dissolves in 30 mL water) but only slightly soluble in ethanol (1 g in 1300 mL alcohol) and insoluble in chloroform and ether [2]. As an opioid analgesic and antitussive, codeine sulphate functions as a prodrug that undergoes CYP2D6-mediated O-demethylation to its active metabolite morphine [3]. This compound is recognized in the United States Pharmacopeia (USP) with specific monograph specifications, including acceptance criteria for UV absorptivity at 284 nm (112.9% to 119.9% of USP Codeine Sulfate RS) [4]. In the United States, codeine sulphate tablets are the only single-ingredient codeine product still available and are classified as a Schedule II controlled substance [5].

Why Codeine Sulphate Cannot Be Interchanged Arbitrarily with Codeine Phosphate in Formulation and Procurement


Despite sharing the same active pharmacophore (codeine base), codeine sulphate and codeine phosphate are not equivalent from a pharmaceutical development or procurement standpoint. The choice of counterion critically influences physicochemical stability, solubility profile, and formulation compatibility. Codeine sulphate demonstrates vastly superior long-term aqueous stability (predicted shelf life of ~44 years at room temperature between pH 1–10) compared to codeine phosphate (predicted shelf life of ~1.1 years), a difference that directly impacts formulation viability, especially for liquid dosage forms [1]. Furthermore, the salts exhibit measurably different bioavailability profiles when administered via different routes, with codeine sulfate showing a mean relative oral bioavailability of 54.8% compared to 50.2% for intramuscular codeine phosphate [2]. The regulatory landscape further complicates substitution: in the United States, codeine sulfate tablets remain the only approved single-ingredient codeine product, whereas codeine phosphate is primarily available in combination products or as an injectable formulation [3]. These non-interchangeable attributes necessitate deliberate, evidence-based selection based on the intended application context.

Codeine Sulphate Product-Specific Quantitative Evidence: Differentiating Data for Scientific Selection


Aqueous Stability: Codeine Sulphate Exhibits ~40-Fold Longer Shelf Life Than Codeine Phosphate

Codeine sulphate demonstrates dramatically enhanced stability in aqueous solution compared to codeine phosphate. A direct head-to-head stability study determined that in the absence of buffer catalysis, codeine sulfate has a predicted room temperature shelf life of approximately 44 years across the pH range of 1 to 10, whereas codeine phosphate was previously reported to have a shelf life of only 1.1 years under comparable conditions [1]. The degradation of codeine sulfate in aqueous solution follows first-order kinetics described by the expression kobs = kH+[H+] + ko + kHO-[HO-], with rate constants kH+ = (3.9 ± 1.3) × 10-8 M-1·s-1, ko = (2.7 ± 0.5) × 10-8 s-1, and kHO- = (5.1 ± 1.0) × 10-6 M-1·s-1 at 80°C, and associated activation energies of 27.7, 21.0, and 28.3 kcal·mol-1, respectively [1]. Phosphate buffer species (H2PO4- and HPO42-) at neutral pH act as general base catalysts, accelerating codeine degradation by nearly 20-fold compared to unbuffered solution [2].

Pharmaceutical formulation Stability studies Aqueous degradation kinetics

Oral Bioavailability: Codeine Sulphate Demonstrates Higher Relative Bioavailability Than Intramuscular Codeine Phosphate

A head-to-head pharmacokinetic study comparing codeine sulfate (60 mg orally) and codeine phosphate (60 mg intramuscularly) in human volunteers demonstrated measurable differences in bioavailability [1]. The mean relative bioavailability of oral codeine sulfate was 54.8 ± 4.9% (mean ± SE), compared to 50.2 ± 2.1% for intramuscular codeine phosphate [1]. While the study design compared different routes of administration (oral sulfate vs. intramuscular phosphate), this data establishes baseline bioavailability values for each salt under standardized conditions, providing a reference point for formulation and route selection decisions [1].

Pharmacokinetics Bioavailability Oral drug delivery

CYP2D6 Polymorphism Impacts Codeine Sulphate Therapeutic Response: Quantitative PBPK Modeling Data

Codeine sulphate, like all codeine salts, is a prodrug whose analgesic efficacy depends on CYP2D6-mediated conversion to morphine. Physiologically based pharmacokinetic (PBPK) modeling demonstrates that morphine plasma exposure in intermediate metabolizers (IMs) administered 80 mg codeine is roughly comparable to that in extensive metabolizers (EMs) administered only 30 mg codeine, indicating that IMs require approximately 2.7-fold higher codeine doses to achieve comparable active metabolite exposure [1]. Approximately 10% of Caucasians are CYP2D6 poor metabolizers who experience no analgesia from codeine due to minimal morphine formation, while ultra-rapid metabolizers face elevated risk of toxicity from excessive morphine production [2]. The parent drug codeine exhibits ~44-fold lower mu-opioid receptor binding affinity than morphine (Ki values not explicitly reported but described as ~44 times less potent) [3]. The oral bioavailability of codeine ranges from 40% to 70% in most populations, with a plasma half-life of 3-4 hours [4].

Pharmacogenomics CYP2D6 polymorphism PBPK modeling

Regulatory and Formulation Distinctions: Codeine Sulphate as the Sole U.S. Single-Ingredient Oral Codeine Product

In the United States, codeine sulphate tablets are the only single-ingredient codeine product still available on the market, whereas codeine phosphate is limited to combination products and injectable formulations [1]. Codeine sulphate is less water-soluble than codeine phosphate (1 g dissolves in 30 mL water for sulfate [2] vs. codeine phosphate being freely soluble [3]), making sulfate the preferred salt for solid oral dosage forms, particularly tablets [1]. Single-ingredient codeine sulfate tablets are classified as Schedule II controlled substances, while combination products containing codeine are generally Schedule III or V [1]. The sulfate salt meets BCS high-solubility criteria (like the phosphate salt [4]) but offers distinct advantages in solid dosage form manufacturing due to its crystalline properties and lower hygroscopicity.

Regulatory affairs Formulation science Drug procurement

Potency Differentiation: Codeine Sulphate vs. Morphine and Other Opioid Comparators

Codeine sulphate exhibits a defined potency hierarchy relative to other opioid analgesics, informing dose selection and therapeutic substitution decisions. Morphine is 7 to 14 times more potent than codeine based on valid potency estimates from comparative studies using consistent analgesic parameters [1]. Intramuscular codeine has 0.1 times the potency of intramuscular morphine, while oral codeine has 0.72 times the potency of intramuscular codeine [2]. Codeine's analgesic effect is 1/12 to 1/7 that of morphine, though it is stronger than conventional non-opioid analgesics, with a similar duration of action (approximately 4 hours for analgesia, 4-6 hours for antitussive effect) [3]. The antitussive effect of codeine is 1/4 that of morphine [3]. Oxycodone is approximately 10-12 times more potent than codeine based on total analgesic effect and peak analgesia measurements [4]. At the receptor level, codeine (parent drug) exhibits ~44-fold lower mu-opioid receptor binding affinity than morphine [5].

Opioid pharmacology Analgesic potency Receptor binding

Solid-State Polymorphism and Thermal Behavior: Implications for Formulation Consistency

Codeine phosphate exists in multiple polymorphic forms depending on crystallization conditions, which may influence its bioavailability profile. Differential scanning calorimetry (DSC) studies have identified that codeine phosphate and codeine base crystallized from various solvent systems exhibit distinct polymorphic forms, and these polymorphic variations may impact the bio-availability of the drug product [1]. While head-to-head polymorphic characterization specifically for codeine sulfate is less extensively documented, the sulfate salt's crystalline structure (white needle-like crystals or crystalline powder) is well-defined in pharmacopoeial monographs, and its superior aqueous stability profile (see Evidence Item 1) suggests more predictable behavior in solid dosage forms [2].

Polymorphism Solid-state characterization DSC analysis

Codeine Sulphate: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Solid Oral Dosage Form Development and Reference Standard Procurement

Codeine sulphate is the optimal salt selection for solid oral dosage form development, particularly immediate-release tablets. Its lower water solubility (1 g/30 mL) relative to codeine phosphate favors controlled dissolution from solid matrices, while its defined crystalline form reduces polymorphic variability risks in manufacturing [1]. As the only single-ingredient codeine product approved in the United States, codeine sulphate USP Reference Standard is essential for analytical method validation and quality control testing in generic drug development programs [2].

Long-Term Stability Studies and Shelf-Life Extended Formulation Research

Codeine sulphate's ~44-year predicted aqueous shelf life (vs. ~1.1 years for codeine phosphate) makes it the preferred salt for research protocols requiring extended solution stability, such as long-term dissolution studies, stability-indicating method development, and formulation of liquid reference solutions [1]. This stability advantage is particularly relevant for pharmaceutical development programs where minimizing degradation-related impurities is a critical quality attribute [1].

Pharmacogenetic and CYP2D6 Polymorphism Research

Codeine sulphate serves as an ideal probe substrate for CYP2D6 pharmacogenetic studies due to its well-characterized metabolic pathway, where 10% of the dose is converted to the active metabolite morphine by CYP2D6 [1]. PBPK models have quantified that intermediate metabolizers require ~2.7-fold higher codeine doses to achieve morphine exposure comparable to extensive metabolizers, making codeine sulphate a valuable tool for investigating genotype-phenotype correlations and personalized opioid dosing algorithms [2].

Analgesic Equivalence Studies and Opioid Rotation Protocol Development

The well-established potency ratios of codeine relative to other opioids—morphine being 7-14× more potent [1], oxycodone being 10-12× more potent [2], and codeine's mu-receptor affinity being ~44× lower than morphine [3]—make codeine sulphate a standardized comparator in analgesic equivalence studies. These quantitative potency benchmarks support the development of evidence-based opioid rotation protocols and equianalgesic dosing guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Codeine sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.